2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide
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Overview
Description
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Pyrimidine derivatives exhibit a wide range of biological activities, which are critical in the development of new therapeutic agents. The synthesis of these compounds often involves complex chemical pathways that yield molecules with potential antimicrobial, anti-inflammatory, and antitumor properties.
Antimicrobial Activity : Several studies have synthesized pyrimidinone and related derivatives to evaluate their antimicrobial efficacy. These compounds have shown promising antibacterial and antifungal activities, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have also been tested for their anti-inflammatory and analgesic properties. Some compounds demonstrated significant activity, indicating their potential as new treatments for inflammation and pain (Amr et al., 2007).
Antitumor Agents : The synthesis of pyrimidine derivatives for use as antitumor agents has been a focus of research, with compounds showing inhibitory effects on cancer cell growth. This research suggests the potential of pyrimidine derivatives in cancer therapy (Gangjee et al., 2000).
Central Nervous System (CNS) Depressant Activity : Research into the synthesis of pyrimidine derivatives has also explored their potential as CNS depressants, with some compounds displaying marked sedative action. This indicates the possibility of using such compounds in the treatment of CNS disorders (Manjunath et al., 1997).
Mechanism of Action
Target of Action
Similar compounds, such as 2-arylamino-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines, have been reported to exhibit potassium-sparing diuretic activity .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to induce diuretic and potassium-sparing activities .
Biochemical Pathways
Given its potential diuretic activity, it may influence renal function and electrolyte balance .
Result of Action
Based on its potential diuretic activity, it may influence fluid balance and electrolyte levels in the body .
properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-11-21-17(25)14-24-16-9-6-12-22-18(16)19(26)23(20(24)27)13-10-15-7-4-3-5-8-15/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKHWYXEDKIPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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